molecular formula C11H12INO3 B5755624 Methyl 4-(2-iodoanilino)-4-oxobutanoate

Methyl 4-(2-iodoanilino)-4-oxobutanoate

Cat. No.: B5755624
M. Wt: 333.12 g/mol
InChI Key: MURLDNPCRKMFKO-UHFFFAOYSA-N
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Description

Methyl 4-(2-iodoanilino)-4-oxobutanoate is an organic compound that features a unique structure combining an ester, an amide, and an iodine-substituted aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-iodoanilino)-4-oxobutanoate typically involves the reaction of 2-iodoaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-iodoanilino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

Methyl 4-(2-iodoanilino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(2-iodoanilino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The iodine-substituted aromatic ring can engage in halogen bonding, while the ester and amide functionalities allow for hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-bromoanilino)-4-oxobutanoate
  • Methyl 4-(2-chloroanilino)-4-oxobutanoate
  • Methyl 4-(2-fluoroanilino)-4-oxobutanoate

Uniqueness

Methyl 4-(2-iodoanilino)-4-oxobutanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of iodine can enhance interactions with biological targets and influence the compound’s overall reactivity .

Properties

IUPAC Name

methyl 4-(2-iodoanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-16-11(15)7-6-10(14)13-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURLDNPCRKMFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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